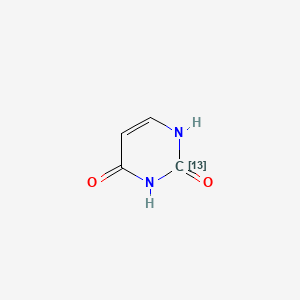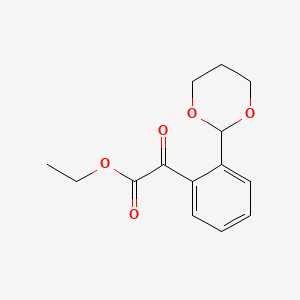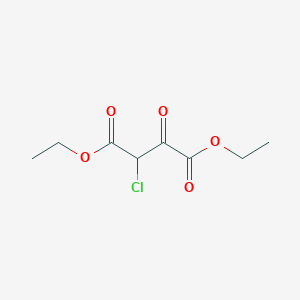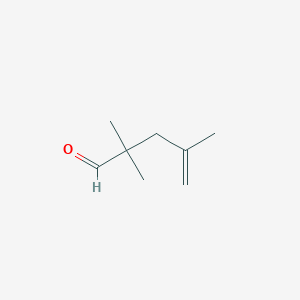
(5-morpholino-2-nitrophenyl)methanol
Descripción general
Descripción
(5-morpholino-2-nitrophenyl)methanol is a chemical compound with a unique structure that includes a morpholine ring, a nitro group, and a phenyl-methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-morpholino-2-nitrophenyl)methanol typically involves the nitration of a phenyl-methanol derivative followed by the introduction of a morpholine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent morpholine ring formation. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(5-morpholino-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Aplicaciones Científicas De Investigación
(5-morpholino-2-nitrophenyl)methanol is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is employed in the development of new materials and as a precursor in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which (5-morpholino-2-nitrophenyl)methanol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzhydryl-(5-morpholin-4-yl-2-nitro-phenyl)-amine
- (E)-3-(5-Morpholin-4-yl-2-nitro-phenyl)-acrylic acid
Uniqueness
(5-morpholino-2-nitrophenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
(5-morpholin-4-yl-2-nitrophenyl)methanol |
InChI |
InChI=1S/C11H14N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 |
Clave InChI |
WJNVEJAIEZXQCG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)



